IL-17 modulator 2
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Overview
Description
IL-17 modulator 2 is a small molecule inhibitor designed to modulate the activity of interleukin-17, a proinflammatory cytokine. Interleukin-17 plays a crucial role in the immune response and is implicated in various autoimmune and inflammatory diseases. By inhibiting the interaction between interleukin-17 and its receptors, this compound aims to reduce inflammation and provide therapeutic benefits in conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IL-17 modulator 2 involves multiple steps, including the formation of difluorocyclohexyl derivatives. The synthetic route typically starts with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: IL-17 modulator 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxyl or carbonyl compounds, while reduction may produce alcohols or amines .
Scientific Research Applications
IL-17 modulator 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of interleukin-17 inhibitors.
Biology: Employed in research to understand the role of interleukin-17 in immune response and inflammation.
Medicine: Investigated for its therapeutic potential in treating autoimmune and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting interleukin-17
Mechanism of Action
IL-17 modulator 2 exerts its effects by binding to interleukin-17 and preventing its interaction with its receptors. This inhibition reduces the downstream signaling pathways that lead to inflammation. The molecular targets include interleukin-17 receptors, and the pathways involved are primarily related to immune response and inflammation .
Comparison with Similar Compounds
IL-17 modulator 2 is unique compared to other interleukin-17 inhibitors due to its specific chemical structure and mechanism of action. Similar compounds include:
Secukinumab: A monoclonal antibody that targets interleukin-17A.
Ixekizumab: Another monoclonal antibody that inhibits interleukin-17A.
Brodalumab: Targets the interleukin-17 receptor A.
This compound differs from these compounds as it is a small molecule inhibitor, offering potential advantages in terms of oral bioavailability and ease of synthesis .
Properties
IUPAC Name |
(2S)-3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[[(9R)-7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl]methyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51ClN6O6/c43-33-14-6-5-13-31(33)25-35(48-36(50)24-29-11-3-1-4-12-29)41(55)47-32-17-15-30(16-18-32)23-34-40(54)46-28-39(53)45-22-10-2-9-21-44-37(51)26-42(19-7-8-20-42)27-38(52)49-34/h1,3-6,11-18,34-35H,2,7-10,19-28H2,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,50)(H,49,52)/t34-,35+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTNEKZTSOZTDI-GPOMZPHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)CC2(CCCC2)CC(=O)NC(C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)C(CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)CC2(CCCC2)CC(=O)N[C@@H](C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)[C@H](CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H51ClN6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.